1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a 4-fluorobenzyl group at the N1 position and a 2-methoxybenzyl substituent on the carboxamide nitrogen. This structural motif is characteristic of compounds designed to target enzymatic active sites, particularly in infectious diseases. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins . Pyridazinone derivatives are widely explored as protease or proteasome inhibitors, with documented activity against pathogens such as Trypanosoma cruzi .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-15(18)12-22-20(26)17-10-11-19(25)24(23-17)13-14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXYYSNCOQRBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The target compound’s 4-fluorobenzyl group mirrors the fluorinated aryl groups in Compound 9, which exhibited high synthetic efficiency (90% yield) and potent T. cruzi proteasome inhibition . Fluorine’s electronegativity likely enhances target binding. 2-Methoxybenzyl in the target compound differs from the 3-(cyclopropylcarbamoyl)phenyl group in Compound 4.
Synthetic Accessibility :
- Carboxamide derivatives with benzyl or methoxybenzyl groups (e.g., Compounds 6, 12) show moderate yields (22–46%), whereas fluorinated analogues (Compound 9) achieve higher yields (90%) due to optimized reaction conditions . The target compound’s synthesis may require similar optimization.
Electrophilic Substituents :
- The compound’s 3-chlorophenyl and trifluoromethyl groups increase electronegativity and metabolic resistance compared to the target’s fluorine and methoxy groups. However, chlorine’s larger atomic radius may introduce steric clashes in binding pockets .
Research Findings and Trends
- Fluorine vs. Chlorine: Fluorinated pyridazinones (e.g., Compound 9, target compound) are prioritized over chlorinated derivatives () in recent studies due to fluorine’s optimal balance of electronegativity and steric profile .
- Methoxy Groups : The 2-methoxybenzyl group in the target compound is understudied compared to 4-methoxybenzyl (Compound 12), which showed moderate activity (IC₅₀: 1.2 µM). Ortho-substitution may alter binding orientation .
- Cyclopropylcarbamoyl : This moiety in Compound 6 and 9 enhances proteasome inhibition but complicates synthesis. Its absence in the target compound suggests a trade-off between synthetic simplicity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
